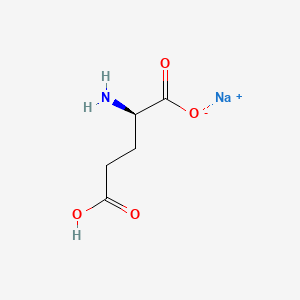
Natriummonoglutamat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through the fermentation of plant-based ingredients like sugar cane, sugar beets, cassava, or corn . The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose, producing glutamic acid.
Purification: The glutamic acid is then purified and neutralized with sodium hydroxide to form sodium D-glutamate.
Crystallization: The product is crystallized to obtain pure sodium D-glutamate.
Industrial Production Methods: The industrial production of sodium D-glutamate primarily relies on microbial fermentation due to its efficiency and cost-effectiveness . The fermentation broth is treated with centrifugation, UV irradiation, and high temperature to enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .
科学的研究の応用
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
作用機序
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .
類似化合物との比較
Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.
Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .
特性
分子式 |
C5H8NNaO4 |
|---|---|
分子量 |
169.11 g/mol |
IUPAC名 |
sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |
InChIキー |
LPUQAYUQRXPFSQ-AENDTGMFSA-M |
異性体SMILES |
C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |
正規SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
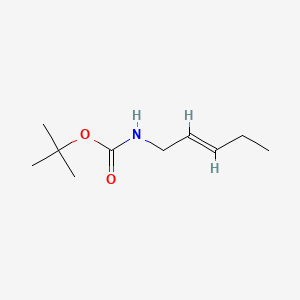
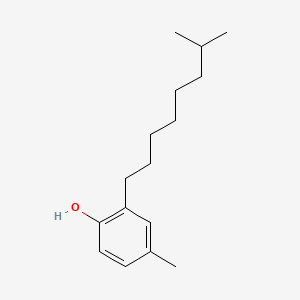

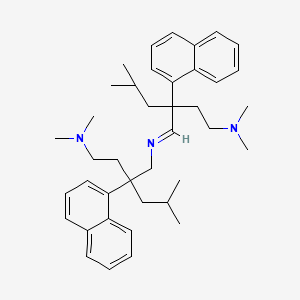
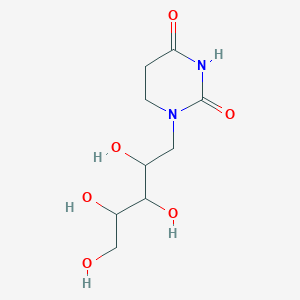
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
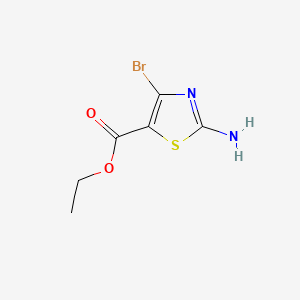
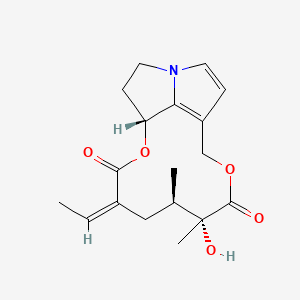

![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)

